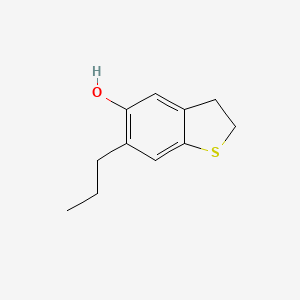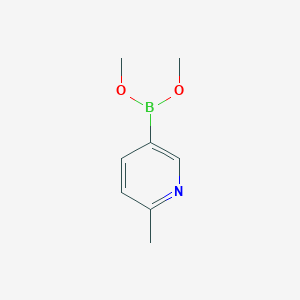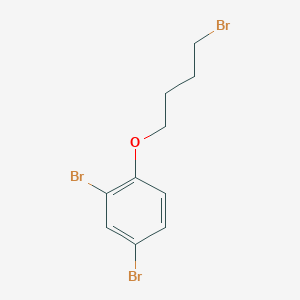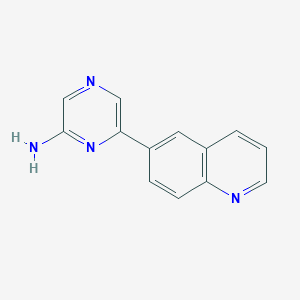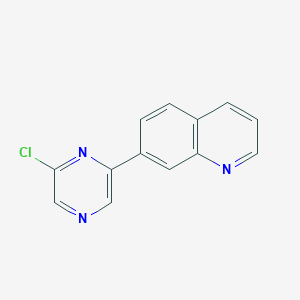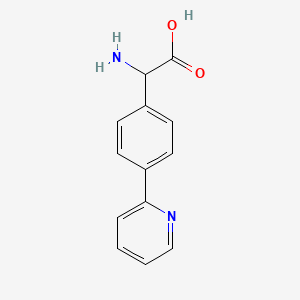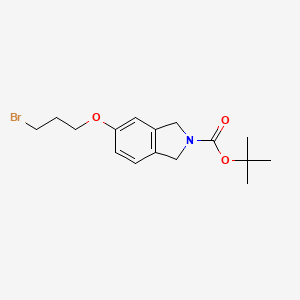
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a bromopropoxy group, and a dihydroisoindole carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-hydroxy-1,3-dihydroisoindole-2-carboxylate with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the bromopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
科学的研究の応用
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study the interactions of brominated compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets. The bromopropoxy group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular targets, which can include enzymes, receptors, or other biomolecules.
類似化合物との比較
Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound has a similar bromopropoxy group but differs in the presence of a dimethylsilane moiety instead of the dihydroisoindole carboxylate.
tert-Butyl 3-bromopropionate: This compound also contains a bromopropoxy group but lacks the isoindole structure.
Uniqueness
Tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dihydroisoindole carboxylate moiety distinguishes it from other bromopropoxy compounds, providing unique opportunities for research and application.
特性
CAS番号 |
1007455-13-1 |
|---|---|
分子式 |
C16H22BrNO3 |
分子量 |
356.25 g/mol |
IUPAC名 |
tert-butyl 5-(3-bromopropoxy)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-12-5-6-14(9-13(12)11-18)20-8-4-7-17/h5-6,9H,4,7-8,10-11H2,1-3H3 |
InChIキー |
RHEGNILFTZVIME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


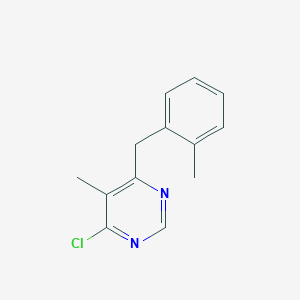
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
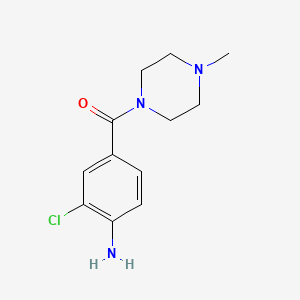
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
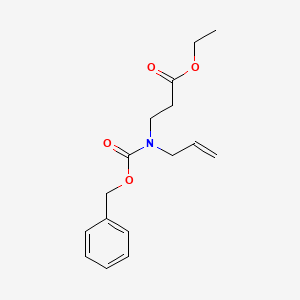
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
